3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a vinylbenzyl group, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Vinylbenzyl Group: The final step involves the etherification of the chromen-4-one derivative with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
3-(4-chlorophenyl)-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound also contains a chlorophenyl group and has been studied for its antiproliferative activity against cancer cells.
4-vinylbenzyl piperidine: This compound shares the vinylbenzyl group and has been investigated for its polymerization properties.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C24H17ClO3 |
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Molecular Weight |
388.8g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[(4-ethenylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17ClO3/c1-2-16-3-5-17(6-4-16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)26)18-7-9-19(25)10-8-18/h2-13,15H,1,14H2 |
InChI Key |
COFUXSHYWFUKNF-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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